molecular formula C6H12N2Na5O12P4Sm B179703 Samarium SM-153 lexidronam pentasodium CAS No. 160369-78-8

Samarium SM-153 lexidronam pentasodium

Cat. No. B179703
CAS RN: 160369-78-8
M. Wt: 695.93 g/mol
InChI Key: SZZACTGRBZTAKY-NKNBZPHVSA-F
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Samarium SM-153 lexidronam pentasodium is a radioactive isotope used in nuclear medicine for the treatment of bone cancer and bone metastases. It is a beta-emitting radionuclide that is conjugated to a chelating agent, lexidronam pentasodium, to target bone tissue selectively. The radioactive decay of SM-153 releases beta particles that penetrate the bone tissue and destroy cancer cells.

Scientific Research Applications

Bone Metastasis Targeting

Samarium SM-153 lexidronam pentasodium is primarily used for its targeted action against osteoblastic bone metastases. Its mechanism involves the chelator moiety associating with hydroxyapatite crystals concentrated in areas of bone turnover, delivering cytotoxic radiation selectively to these metastatic sites (Definitions, 2020).

Radiopharmaceutical Characteristics

As a radiopharmaceutical, samarium-153-lexidronam is known for its application in pain palliation therapy for patients with multilocular bone metastases. Its decay involves beta and gamma emissions, which are significant in radioactive waste management and pose additional dose burdens (Loebe, Hettwig, & Fischer, 2014).

Therapeutic Combinations

In certain clinical studies, samarium-153 lexidronam has been combined with other therapeutic agents, such as docetaxel, for treating castration-resistant prostate cancer. This combination has shown to be feasible and well-tolerated (Tu et al., 2009).

Encapsulation in Carbon Nanotubes

Recent studies have explored the encapsulation of samarium compounds, including samarium-153 lexidronam, into carbon nanotubes. This is aimed at developing next-generation radiopharmaceuticals, with samarium compounds proving to be promising candidates for such encapsulation (Martinčić et al., 2016).

Structural Characterization

Despite its widespread clinical use, the atomic resolution structure of samarium-153 lexidronam was only recently characterized. This provides crucial insights into its coordination environment and supports its conjectured structure in solution (Yang et al., 2015).

properties

CAS RN

160369-78-8

Product Name

Samarium SM-153 lexidronam pentasodium

Molecular Formula

C6H12N2Na5O12P4Sm

Molecular Weight

695.93 g/mol

IUPAC Name

pentasodium;samarium-153(3+);N,N,N',N'-tetrakis(phosphonatomethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H20N2O12P4.5Na.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;;;;;;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;/q;5*+1;+3/p-8/i;;;;;;1+3

InChI Key

SZZACTGRBZTAKY-NKNBZPHVSA-F

Isomeric SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[153Sm+3]

SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3]

Canonical SMILES

C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Sm+3]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Samarium SM-153 lexidronam pentasodium
Reactant of Route 2
Samarium SM-153 lexidronam pentasodium
Reactant of Route 3
Samarium SM-153 lexidronam pentasodium
Reactant of Route 4
Reactant of Route 4
Samarium SM-153 lexidronam pentasodium
Reactant of Route 5
Reactant of Route 5
Samarium SM-153 lexidronam pentasodium
Reactant of Route 6
Reactant of Route 6
Samarium SM-153 lexidronam pentasodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.